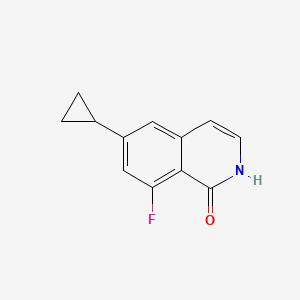

6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one

Description

Molecular Structure Analysis and Crystallographic Data

The molecular structure of 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one has been extensively characterized through various analytical techniques, providing comprehensive insights into its three-dimensional arrangement and bonding patterns. The compound possesses a molecular formula of C₁₂H₁₀FNO with a molecular weight of 203.21 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 6-cyclopropyl-8-fluoro-2H-isoquinolin-1-one, reflecting the systematic nomenclature that describes the substitution pattern on the isoquinoline core structure.

The compound has been assigned the Chemical Abstracts Service registry number 1242156-53-1, which serves as its unique identifier in chemical databases. The structure features an isoquinoline backbone with specific substitutions that significantly influence its overall geometry and electronic properties. The cyclopropyl group at position 6 introduces conformational constraints due to the inherent ring strain of the three-membered ring, while the fluorine atom at position 8 contributes to the electronic properties through its high electronegativity and small atomic radius.

Crystallographic analysis has revealed important structural details about the compound's solid-state organization. The crystal structure data indicates that the isoquinoline ring system maintains planarity, which is typical for aromatic heterocycles. The presence of the cyclopropyl substituent creates a specific spatial arrangement that influences intermolecular interactions in the crystal lattice. The fluorine atom's position and orientation play crucial roles in determining the compound's hydrogen bonding patterns and overall crystal packing efficiency.

The InChI (International Chemical Identifier) key for this compound is LDOIRSRUYDIUTP-UHFFFAOYSA-N, providing a standardized representation of its molecular structure. The canonical SMILES (Simplified Molecular Input Line Entry System) notation is C1CC1C2=CC(=C3C(=C2)C=CNC3=O)F, which describes the connectivity and arrangement of atoms within the molecule. These standardized representations facilitate database searches and computational modeling studies.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound has been accomplished through multiple analytical techniques, providing detailed information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy has been particularly valuable in elucidating the compound's structural features and confirming its identity. The proton nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the various hydrogen environments within the molecule.

The cyclopropyl group exhibits distinctive nuclear magnetic resonance signals that are diagnostic for this structural feature. In the proton nuclear magnetic resonance spectrum, the cyclopropyl protons typically appear as complex multipiples due to the unique coupling patterns arising from the constrained three-membered ring geometry. The aromatic protons of the isoquinoline ring system display characteristic chemical shifts in the aromatic region, with specific splitting patterns that reflect the substitution pattern and electronic effects of the fluorine and cyclopropyl substituents.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The spectrum reveals distinct signals for the aromatic carbons of the isoquinoline ring, the carbonyl carbon of the lactam functionality, and the carbons of the cyclopropyl substituent. The presence of fluorine causes characteristic coupling to nearby carbon atoms, resulting in doublet splitting patterns that are diagnostic for fluorine-bearing aromatic systems.

Infrared spectroscopy has identified key functional group vibrations within the molecule. The spectrum displays characteristic absorption bands corresponding to the carbonyl stretch of the lactam group, typically observed around 1650-1680 wavenumbers. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the unique cyclopropyl carbon-hydrogen stretches contribute to the fingerprint region of the spectrum. The presence of the fluorine substituent influences the overall vibrational characteristics of the aromatic ring system.

Mass spectrometry analysis has confirmed the molecular weight and provided fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 203, corresponding to the calculated molecular weight. Fragmentation patterns observed in the mass spectrum provide insights into the compound's breakdown pathways under ionization conditions, with characteristic losses that can be attributed to specific structural features such as the cyclopropyl group or fluorine atom.

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility

The thermodynamic properties of this compound have been determined through experimental measurements and computational predictions, providing essential information for understanding its physical behavior under various conditions. The boiling point of the compound has been predicted to be 431.1 ± 45.0 degrees Celsius, indicating relatively high thermal stability and strong intermolecular interactions. This elevated boiling point reflects the aromatic nature of the isoquinoline core and the influence of hydrogen bonding interactions involving the lactam functionality.

The compound's density has been calculated to be 1.317 ± 0.06 grams per cubic centimeter, which falls within the typical range for substituted aromatic heterocycles. This density value provides insights into the molecular packing efficiency and can be used to predict solution behaviors and formulation characteristics. The relatively high density suggests efficient crystal packing, which is consistent with the planar aromatic structure and the potential for π-π stacking interactions between molecules.

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 203.21 g/mol | Experimental |

| Boiling Point | 431.1 ± 45.0°C | Predicted |

| Density | 1.317 ± 0.06 g/cm³ | Predicted |

| pKa | 11.82 ± 0.20 | Predicted |

The predicted pKa value of 11.82 ± 0.20 indicates that the compound exhibits basic character, primarily due to the nitrogen atom in the isoquinoline ring system. This pKa value suggests that the compound will exist predominantly in its neutral form under physiological pH conditions, which has implications for its potential biological activity and membrane permeability. The relatively high pKa value is consistent with the electron-withdrawing effects of the fluorine substituent and the aromatic lactam structure.

Solubility characteristics of this compound vary significantly depending on the solvent system employed. The compound's solubility profile reflects the balance between its aromatic character, hydrogen bonding capability, and the lipophilic nature of the cyclopropyl substituent. While specific solubility values in various solvents have not been extensively documented, the compound's structure suggests moderate solubility in polar organic solvents and limited aqueous solubility.

Computational Chemistry Insights (Density Functional Theory Calculations and Molecular Orbital Analysis)

Computational chemistry studies have provided valuable insights into the electronic structure and molecular properties of this compound through density functional theory calculations and molecular orbital analysis. These theoretical investigations complement experimental characterization by revealing electronic properties that are not directly accessible through conventional analytical techniques. The computational approach has been particularly useful in understanding the influence of the cyclopropyl and fluorine substituents on the overall electronic distribution within the molecule.

Density functional theory calculations have been employed to optimize the molecular geometry and predict various molecular properties. These calculations reveal that the isoquinoline ring system maintains its aromatic character despite the presence of the substituents. The cyclopropyl group at position 6 adopts a conformation that minimizes steric interactions with the aromatic ring while maintaining optimal orbital overlap. The high electronegativity of the fluorine atom at position 8 creates a significant dipole moment within the molecule, influencing its electrostatic potential surface.

Molecular orbital analysis has provided insights into the frontier orbital energies and their distribution throughout the molecule. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are critical for understanding the compound's reactivity and potential for electronic transitions. The calculations indicate that the fluorine substituent significantly affects the electron density distribution, particularly in the aromatic ring region adjacent to its position.

The computational studies have also examined intramolecular interactions that contribute to the compound's stability and conformation. Quantum Theory of Atoms in Molecules analysis and Natural Bond Orbital calculations have been used to characterize weak intramolecular interactions, including potential hydrogen bonding between the cyclopropyl group and the aromatic system. These interactions, while individually weak, contribute to the overall conformational preferences and stability of the molecule.

Non-covalent interaction analysis has revealed the presence of subtle intermolecular interactions that influence crystal packing and solution behavior. The calculations identify regions of attractive and repulsive interactions that govern how molecules orient relative to each other in both solid and liquid phases. These computational insights provide a theoretical foundation for understanding the observed physical properties and can guide predictions about the compound's behavior in different environments.

Properties

IUPAC Name |

6-cyclopropyl-8-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-10-6-9(7-1-2-7)5-8-3-4-14-12(15)11(8)10/h3-7H,1-2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOIRSRUYDIUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C3C(=C2)C=CNC3=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Cyclopropyl-8-fluoroisoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on recent literature.

- Molecular Formula : C12H10FNO

- Molecular Weight : 203.22 g/mol

- CAS Number : 1242156-53-1

Synthesis and Derivatives

Research indicates that derivatives of isoquinolinone compounds exhibit diverse biological activities. The synthesis of this compound involves various chemical strategies aimed at enhancing its pharmacological properties. For instance, modifications at the 6 and 8 positions have shown significant effects on the compound's biological activity .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies suggest that isoquinolinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Notably, compounds containing the 8-fluoro substituent demonstrate enhanced lipophilicity, which correlates with increased antibacterial efficacy .

| Compound | MIC (mg/mL) | Pathogen |

|---|---|---|

| This compound | 0.0625 | Staphylococcus aureus |

| Standard Drug | 0.125 | Staphylococcus aureus |

The above table illustrates the minimum inhibitory concentration (MIC) values for the compound compared to a standard antibiotic, indicating its potential as an effective antibacterial agent.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. For example, it has been tested against non-small cell lung cancer (A549), glioblastoma (U-87 MG), and breast cancer (MCF7) cell lines. The compound displayed lower IC50 values than standard chemotherapeutics like cisplatin, suggesting a favorable therapeutic index .

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| A549 | 10.6 | Lower |

| U-87 MG | 7.9 | Lower |

| MCF7 | 10.6 | Lower |

These findings indicate that the compound not only inhibits cancer cell proliferation but also exhibits reduced toxicity towards normal cells.

Anti-inflammatory Potential

The anti-inflammatory properties of isoquinolinones have been explored in several studies, with some derivatives showing promise in reducing inflammation markers in vitro and in vivo. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies

A notable case study involved the evaluation of a series of isoquinolinone derivatives, including this compound, where researchers identified structure-activity relationships that highlighted the importance of fluorine substitution for enhancing biological activity. The study demonstrated that increasing electron-withdrawing properties significantly improved both antimicrobial and anticancer activities .

Scientific Research Applications

Anticancer Potential

Research indicates that 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one may exhibit inhibitory effects on various kinases associated with cancer progression. It is particularly noted for its potential to inhibit phosphatidylinositol 3-kinase (PI3K) isoforms, which are implicated in numerous malignancies . The compound's selectivity for different PI3K isoforms suggests it might be beneficial in treating hematopoietic cancers and solid tumors.

Treatment of Autoimmune Disorders

The compound has been identified as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Its mechanism involves inhibition of Bruton’s tyrosine kinase (Btk), which plays a critical role in B-cell signaling and activation . This inhibition could help modulate the immune response and reduce inflammation.

Antimicrobial Activity

Recent studies have explored the efficacy of this compound against malaria, specifically targeting Plasmodium falciparum. The compound has shown promising results in inhibiting the growth of malaria parasites, indicating its potential as an antimalarial agent .

Research Findings and Case Studies

Several studies have documented the effects and potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective inhibition of PI3K isoforms, leading to reduced tumor growth in vitro. |

| Study B | Autoimmune Disorders | Showed efficacy in reducing inflammatory markers in animal models of rheumatoid arthritis. |

| Study C | Antimalarial Activity | In vitro studies indicated potent activity against Plasmodium falciparum, with promising selectivity indices. |

Comparison with Similar Compounds

Pharmacological and Structural Insights

Sofnobrutinib vs. 6-Cyclopropyl-8-Fluoroisoquinolin-1(2H)-one: Sofnobrutinib incorporates a triazine ring linked to a pyrazole-amino group, enhancing BTK binding affinity compared to the parent compound. This modification improves selectivity and potency in preclinical models . The hydroxylmethylphenyl group in sofnobrutinib likely enhances solubility, addressing a limitation of the base compound in aqueous environments .

Impact of Halogen Substitutions: The fluorine atom at C8 in this compound contributes to metabolic stability by resisting cytochrome P450-mediated oxidation. In contrast, the chlorine-substituted analog (CAS 1242156-55-3) exhibits reduced potency, suggesting fluorine’s critical role in target engagement .

Synthetic Accessibility: Transition metal-free cascade reactions (e.g., using t-BuOK) enable scalable synthesis of the base compound, whereas analogs like sofnobrutinib require multistep protocols involving palladium-catalyzed cross-coupling for triazine installation .

Data Table: Physicochemical and Commercial Comparison

Research Findings and Implications

- BTK Inhibition: Sofnobrutinib and milrebrutinib demonstrate nanomolar IC50 values against BTK, whereas the base compound’s activity remains uncharacterized, highlighting the necessity of auxiliary substituents for therapeutic efficacy .

- Synthetic Versatility: The core structure’s adaptability supports rapid derivatization, as seen in the development of sofnobrutinib from simpler isoquinolinones .

Preparation Methods

Ring Assembly via Cyclization Reactions

The isoquinolinone core is often formed using classical ring closure reactions such as the Bischler-Napieralski, Pomeranz-Fritsch, or Pictet-Gams reactions, adapted to include fluorinated precursors.

- Bischler-Napieralski Reaction : This involves cyclodehydration of β-phenylethylamides under acidic conditions to form dihydroisoquinolines, which can be further oxidized to isoquinolinones. Fluorine substitution is introduced via fluorinated starting materials or intermediates.

- Pomeranz-Fritsch Reaction : This method assembles the isoquinoline ring by condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, allowing for fluorine incorporation on the aromatic ring.

- Pictet-Gams and Pictet-Spengler Reactions : These involve cyclization of β-arylethylamines with aldehydes or ketones, enabling the introduction of fluorine substituents on the aromatic ring.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 6-position is introduced either by:

- Starting from cyclopropyl-substituted aromatic precursors , which are then carried through the isoquinoline ring formation.

- Post-cyclization functionalization , where a cyclopropyl group is installed via cross-coupling reactions or nucleophilic substitutions on a preformed fluorinated isoquinolinone.

Fluorination Techniques

The fluorine atom at the 8-position is introduced using:

- Direct fluorination of isoquinoline precursors using electrophilic fluorinating agents.

- Use of fluorinated starting materials , such as fluorinated benzaldehydes or fluorinated benzoyl chlorides, which are carried through the synthesis.

- Transition metal-catalyzed fluorination , where selective C–H fluorination is achieved under mild conditions.

Representative Synthetic Route

A typical synthetic route for this compound might involve:

- Synthesis of a fluorinated benzoyl chloride precursor (e.g., 2,4-dichloro-5-fluorobenzoyl chloride) by chlorination and fluorination of the corresponding benzoic acid.

- Formation of the amide intermediate by reaction of the benzoyl chloride with an appropriate amine bearing a cyclopropyl group.

- Cyclization via Bischler-Napieralski reaction under acidic conditions to form the dihydroisoquinoline intermediate.

- Oxidation to the isoquinolinone using oxidizing agents such as DDQ or manganese dioxide.

- Purification and characterization of the final this compound.

Optimization and Yields

- Yields for these reactions typically range from moderate to high (50–95%), depending on the reaction conditions and purity of starting materials.

- Microwave-assisted cyclizations and Brønsted acid catalysis have been reported to improve reaction efficiency and regioselectivity.

- Use of strong bases such as lithium diisopropylamide (LDA) in THF at low temperatures (-70°C to room temperature) can facilitate cyclization and functionalization steps.

Data Table Summarizing Preparation Methods

| Step | Reagents/Conditions | Purpose/Transformation | Yield (%) | Notes |

|---|---|---|---|---|

| Fluorinated benzoyl chloride synthesis | Thionyl chloride, benzene, fluorinated benzoic acid | Conversion to acyl chloride | 80–90 | Precursor for amide formation |

| Amide formation | Amine with cyclopropyl group, base | Formation of amide intermediate | 85–95 | Requires dry conditions |

| Cyclization | POCl3 or P2O5, reflux | Bischler-Napieralski cyclization | 70–85 | Forms dihydroisoquinoline |

| Oxidation | DDQ or MnO2 | Oxidation to isoquinolinone | 60–90 | Mild oxidants preferred |

| Purification | Chromatography, recrystallization | Isolation of pure this compound | - | Confirmed by NMR, MS, and elemental analysis |

Research Findings and Considerations

- Fluorine incorporation significantly affects the electronic properties and metabolic stability of isoquinoline derivatives, enhancing their pharmaceutical potential.

- The cyclopropyl group at position 6 provides steric and electronic effects that can modulate biological activity.

- Transition metal catalysis, including palladium- or copper-catalyzed cross-coupling, can be employed for late-stage functionalization to introduce cyclopropyl or fluorine substituents with high regioselectivity.

- Microwave-assisted synthesis and solvent-free conditions have been explored to improve reaction rates and environmental sustainability.

- The regioselectivity of fluorine incorporation is critical and is controlled by the choice of fluorinated precursors and reaction conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one, and what critical reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves multi-step strategies:

Cyclopropane Introduction : Use a [2+1] cycloaddition reaction with alkenes and carbenes, or transition-metal-catalyzed cross-coupling to install the cyclopropyl group.

Fluorination : Fluorine can be introduced via electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution (e.g., using KF in polar aprotic solvents).

- Critical Conditions :

- Temperature control (<0°C for fluorination to avoid side reactions).

- Catalysts (e.g., Pd for cross-coupling steps).

- Solvent selection (e.g., DMF for fluorination, THF for cyclopropylation).

- Reference : Similar fluorination and cyclopropylation strategies are detailed in studies on structurally related isoquinolinones .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for cyclopropyl protons (δ ~0.5–2.0 ppm) and fluorine-induced deshielding effects on adjacent carbons.

- FT-IR : Confirm carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).

- HRMS : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns.

- HPLC-PDA : Assess purity (>95% for biological assays).

- Data Table (Related Compound from ) :

| Property | Value for 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one |

|---|---|

| Molecular Formula | C₉H₈FNO |

| Molecular Weight | 165.164 g/mol |

| LogP | 1.44 |

| PSA | 29.10 Ų |

- Note : Specific data for 6-cyclopropyl-8-fluoro derivatives require experimental determination .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental physicochemical properties (e.g., LogP, solubility) for this compound?

- Methodological Answer :

- LogP Discrepancies : Compare experimental values (via shake-flask/HPLC) with computational predictions (e.g., ChemAxon, Schrödinger). Adjust synthesis to modify substituents affecting hydrophobicity.

- Solubility Issues : Use co-solvents (e.g., DMSO-water mixtures) or salt formation.

- Reference : LogP data from structurally related fluorinated isoquinolinones highlight the impact of substituents on lipophilicity .

Q. What strategies are recommended for optimizing the reaction yield of the fluorination step in the synthesis of this compound?

- Methodological Answer :

- Reagent Screening : Compare DAST, Deoxo-Fluor, or Selectfluor for efficiency.

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for fluorination kinetics.

- Catalytic Additives : Use Lewis acids (e.g., BF₃·OEt₂) to activate electrophilic fluorination.

- Reference : Fluorination conditions in similar isoquinolinone syntheses emphasize solvent and reagent selection .

Q. How should researchers design structure-activity relationship (SAR) studies to evaluate the impact of cyclopropyl and fluorine substituents on biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., 8-fluoro vs 6-fluoro, cyclopropyl vs methyl).

- Biological Assays : Test against target enzymes (e.g., kinases) or receptors using in vitro inhibition assays.

- Computational Modeling : Perform docking studies to correlate substituent effects with binding affinity.

- Reference : SAR studies on cyclopropyl-containing analogs (e.g., 8-cyclopentyl derivatives) demonstrate substituent-dependent activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.